![molecular formula C15H22N2O4S B492782 N-[2-(1-azepanyl)-2-oxoethyl]-3-methoxybenzenesulfonamide CAS No. 690245-97-7](/img/structure/B492782.png)

N-[2-(1-azepanyl)-2-oxoethyl]-3-methoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

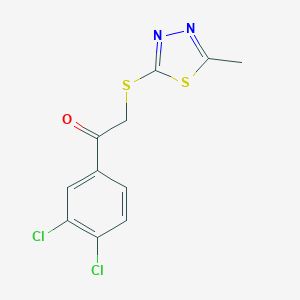

“N-[2-(1-Azepanyl)-2-oxoethyl]-3-methoxybenzenesulfonamide” is a chemical compound with the molecular formula C15H22N2O4S . It has an average mass of 326.411 Da and a monoisotopic mass of 326.130035 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a 1-azepanyl ring attached to a methoxybenzenesulfonamide group via a 2-oxoethyl linker .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular formula of C15H22N2O4S, an average mass of 326.411 Da, and a monoisotopic mass of 326.130035 Da .Applications De Recherche Scientifique

Antitumor Activity

Sulfonamide compounds, including variants structurally related to N-[2-(1-azepanyl)-2-oxoethyl]-3-methoxybenzenesulfonamide, have been extensively evaluated for their antitumor properties. These studies have utilized cell-based antitumor screens and flow cytometric cell cycle analysis, identifying compounds that act as potent cell cycle inhibitors. For instance, sulfonamide-based compounds such as E7010 and E7070 have demonstrated significant antitumor activity, disrupting tubulin polymerization or causing cell cycle arrest in various cancer cell lines, respectively. Such findings underline the potential of sulfonamide derivatives in cancer therapy, highlighting their ability to target specific cellular pathways and disrupt cancer cell proliferation (Owa et al., 2002).

Chemical Synthesis and Reactivity

The reactivity and synthesis of sulfonamide derivatives, including those similar to this compound, have been a subject of interest in the field of organic chemistry. Research has focused on developing novel chlorinating reagents and studying their reactivity with various organic compounds to achieve chlorinated products. This area of study is crucial for understanding the chemical behavior of sulfonamide derivatives and their potential applications in synthetic chemistry (Xiao-Qiu Pu et al., 2016).

Structural Analysis

The structural analysis of sulfonamide derivatives, akin to this compound, provides insights into their molecular conformations and intermolecular interactions. Studies involving crystallography and Hirshfeld surface analysis have been conducted to understand the molecular structures of sulfonamide derivatives, revealing consistent conformational patterns and hydrogen-bonding motifs across different compounds. Such analyses are essential for comprehending the structural basis of their biological activities and chemical reactivities (Purandara et al., 2018).

Enzyme Inhibition

Research into the enzyme inhibitory properties of sulfonamide derivatives, including those structurally similar to this compound, has shown promising results. These compounds have been evaluated for their potential to inhibit key enzymes involved in various biological processes, such as acetylcholinesterase. Such studies are vital for the development of therapeutic agents targeting specific enzymes implicated in diseases like Alzheimer's (Abbasi et al., 2018).

Propriétés

IUPAC Name |

N-[2-(azepan-1-yl)-2-oxoethyl]-3-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4S/c1-21-13-7-6-8-14(11-13)22(19,20)16-12-15(18)17-9-4-2-3-5-10-17/h6-8,11,16H,2-5,9-10,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USOXBDVQIVJLBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NCC(=O)N2CCCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47195783 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone](/img/structure/B492703.png)

![1-(1,3-Benzodioxol-5-yl)-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone](/img/structure/B492704.png)

![1-[1-(2-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone](/img/structure/B492706.png)

![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]acetamide](/img/structure/B492707.png)

![3-Amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-4-ethyl-7,7-dimethyl-6,8-dihydrothieno[2,3-b]quinolin-5-one](/img/structure/B492710.png)

![3-amino-2-(3,4-dichlorobenzoyl)-4-ethyl-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B492712.png)

![5,6-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B492713.png)

![2-[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile](/img/structure/B492717.png)

![2-{[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B492718.png)

![4-Ethyl-2-[2-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile](/img/structure/B492721.png)